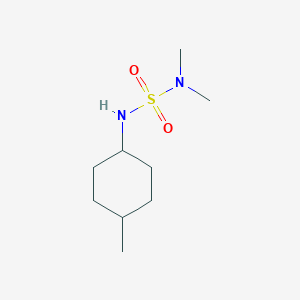
(4-Ethylpiperazin-1-yl)-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylpiperazin-1-yl)-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone is a chemical compound that has been widely researched for its potential use in the field of medicine. This compound is commonly referred to as "EMPF" and has shown promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of EMPF is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This leads to a decrease in the production of certain proteins and signaling molecules, which can have a therapeutic effect on various diseases.
Biochemical and Physiological Effects:
EMPF has been shown to have a number of biochemical and physiological effects in the body. It has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also has anti-inflammatory properties, which can help to reduce inflammation and pain in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of EMPF is its potent inhibitory activity against a wide range of enzymes and receptors. This makes it a valuable tool for studying the biochemical and physiological effects of these molecules in the body. However, one limitation of EMPF is that it can be difficult to synthesize and purify, which can make it challenging to use in certain lab experiments.
Future Directions
There are many potential future directions for the research and development of EMPF. One area of interest is the development of new drugs for the treatment of cancer and other diseases. EMPF has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Additionally, there is interest in exploring the use of EMPF as a tool for studying the activity of enzymes and receptors in the body. This could lead to a better understanding of the underlying mechanisms of various diseases and the development of new treatments.
Synthesis Methods
The synthesis of EMPF involves the reaction of 4-methyl-3-piperidin-1-ylsulfonylphenylmethanone with 4-ethylpiperazine. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
EMPF has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent inhibitory activity against a wide range of enzymes and receptors. This makes it a potential candidate for the development of new drugs for the treatment of cancer, inflammation, and other diseases.
properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-3-20-11-13-21(14-12-20)19(23)17-8-7-16(2)18(15-17)26(24,25)22-9-5-4-6-10-22/h7-8,15H,3-6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZXDVFJHZNOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)





![4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![4-[(4-Propylphenoxy)methyl]benzoic acid](/img/structure/B7464985.png)
![2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7464991.png)
![N-benzyl-2-[[3-[2-(benzylamino)-2-oxoethyl]-6-methoxy-1,3-benzothiazol-2-ylidene]amino]acetamide](/img/structure/B7465001.png)
![N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide](/img/structure/B7465006.png)

